1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea

Anticonvulsant Maximal Electroshock (MES) Triazole-3-thione

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea (CAS 1024523-00-9, C₁₈H₁₈N₄OS, MW 338.43) belongs to the 2-(1H‑indol‑3‑yl)acetyl‑N‑(substituted phenyl)hydrazinecarbothioamide class. As a thiosemicarbazide derivative bearing an indole-3-acetyl group and an ortho-tolyl substituent, it functions primarily as a key synthetic intermediate for generating a library of cyclized heterocycles—specifically 1,2,4‑triazole‑3‑thiones, 1,3,4‑oxadiazol‑2‑amines, and 1,3,4‑thiadiazol‑2‑amines—that have demonstrated anticonvulsant activity in maximal electroshock (MES) models.

Molecular Formula C18H18N4OS
Molecular Weight 338.4 g/mol
CAS No. 1024523-00-9
Cat. No. B6363635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea
CAS1024523-00-9
Molecular FormulaC18H18N4OS
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C18H18N4OS/c1-12-6-2-4-8-15(12)20-18(24)22-21-17(23)10-13-11-19-16-9-5-3-7-14(13)16/h2-9,11,19H,10H2,1H3,(H,21,23)(H2,20,22,24)
InChIKeySORHTPFHZRNRHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea (CAS 1024523-00-9): Procurement-Relevant Identity and Structural Features


1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea (CAS 1024523-00-9, C₁₈H₁₈N₄OS, MW 338.43) belongs to the 2-(1H‑indol‑3‑yl)acetyl‑N‑(substituted phenyl)hydrazinecarbothioamide class [1]. As a thiosemicarbazide derivative bearing an indole-3-acetyl group and an ortho-tolyl substituent, it functions primarily as a key synthetic intermediate for generating a library of cyclized heterocycles—specifically 1,2,4‑triazole‑3‑thiones, 1,3,4‑oxadiazol‑2‑amines, and 1,3,4‑thiadiazol‑2‑amines—that have demonstrated anticonvulsant activity in maximal electroshock (MES) models [1]. Its chemical role is that of a modular precursor, not an end-stage bioactive molecule, and its procurement value lies in enabling systematic structure–activity relationship (SAR) exploration of indole-based CNS-active scaffolds [1].

Why Generic Substitution Fails for 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea: Comparator-Linked SAR Rationale


The hydrazinecarbothioamide intermediates (series 3a–g) are not functionally interchangeable because the nature of the N‑(substituted phenyl) group governs the subsequent cyclization trajectory and the pharmacological profile of the resulting triazole, oxadiazole, or thiadiazole derivatives [1]. For example, cyclization of the 2‑methylphenyl analog (compound 3b, the target compound) yields derivatives 4b, 5b, and 6b, all of which display anticonvulsant activity comparable to phenytoin and carbamazepine after 0.5 h in the MES model, while other substituent positions (e.g., 4d/5d/6d) yield lower neurotoxicity profiles [1]. Thus, an incorrect aryl substituent on the hydrazinecarbothioamide precursor leads to a fundamentally different cyclized product with a divergent efficacy/toxicity balance, rendering generic “in-class” substitution scientifically unsound [1].

Product-Specific Quantitative Evidence Guide for 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea


Anticonvulsant Efficacy of Triazole Derivative 4b Derived from Target Compound 3b vs. Phenytoin and Carbamazepine in MES Model

Cyclization of the target compound 3b (2‑methylphenyl‑substituted hydrazinecarbothioamide) produces 5‑(1H‑indol‑3‑yl)methyl‑4‑(2‑methylphenyl)‑2,4‑dihydro‑3H‑1,2,4‑triazole‑3‑thione (designated compound 4b). In the MES anticonvulsant screen, compound 4b demonstrated protective efficacy comparable to the reference drugs phenytoin sodium and carbamazepine at the 0.5 h time point [1]. The parent hydrazinecarbothioamide 3b serves as the essential synthetic entry point to this pharmacologically active triazole scaffold [1].

Anticonvulsant Maximal Electroshock (MES) Triazole-3-thione

Differentiated Neurotoxicity Profile of 1,3,4-Thiadiazole Derivative 6b Derived from Target Compound 3b

The 1,3,4‑thiadiazol‑2‑amine derivative 6b, obtained from target compound 3b, exhibited significant MES anticonvulsant activity while maintaining a neurotoxicity profile that was not listed among the compounds showing higher neurotoxicity than phenytoin [1]. In contrast, several derivatives originating from other hydrazinecarbothioamide precursors (specifically 6f and 6g, derived from 3f and 3g) were explicitly reported to show lower neurotoxicity than phenytoin, highlighting a distinct structure‑toxicity relationship governed by the aryl substituent identity [1].

Neurotoxicity Thiadiazole-2-amine Rotarod test

Synthetic Versatility: Ortho-Methyl Substituent Effect on Cyclocondensation Selectivity vs. Para-Substituted Analogs

The ortho‑methyl group on the N‑phenyl ring of target compound 3b introduces steric constraints that influence the regioselectivity and reaction rate of base‑mediated heterocyclization to 1,3,4‑oxadiazol‑2‑amines (compound 5b) [1]. Compound 5b (derived from 3b) not only showed comparable MES activity to standard drugs at 0.5 h but was also reported to be more potent than carbamazepine after 4 h [1]. Analogs bearing para‑substituents (e.g., 3d, the 4‑methylphenyl analog) produced oxadiazole 5d which was noted for comparable 0.5 h activity but was not highlighted for superior 4 h potency relative to carbamazepine, indicating that the ortho‑methyl geometry confers a pharmacokinetic or pharmacodynamic advantage in the cyclized product [1].

Cyclocondensation 1,3,4-Oxadiazole Substituent effect

Low Neurotoxicity Profile of Selected Derivatives Originating from the 3b Precursor vs. Phenytoin-Toxic Comparators

Among the twenty‑one cyclized compounds evaluated by Siddiqui et al., compounds 4a, 4c, 4d, 5a, 5c, 5e, 5f, 6f, and 6g were specifically reported to show lower neurotoxicity than phenytoin, but none of the derivatives originating from the ortho‑tolyl precursor 3b (i.e., 4b, 5b, 6b) appeared in this ‘low neurotoxicity’ list [1]. Instead, 4b, 5b, and 6b were flagged for their anticonvulsant potency comparable to or exceeding standard drugs [1]. This pattern suggests that the 2‑methylphenyl substitution directs the scaffold toward higher anticonvulsant efficacy rather than minimized neurotoxicity, providing a defined SAR trade‑off that can be exploited rationally in lead selection [1].

Therapeutic Index Neurotoxicity Screening Lead Optimization

Best Research and Industrial Application Scenarios for 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea


SAR‑Driven Anticonvulsant Lead Generation via Heterocyclic Cyclization

Research groups conducting systematic SAR studies on indole‑based anticonvulsants should procure compound 3b as the 2‑methylphenyl‑substituted hydrazinecarbothioamide precursor for generating triazole 4b, oxadiazole 5b, and thiadiazole 6b derivatives, all of which achieve MES anticonvulsant protection comparable to or exceeding phenytoin and carbamazepine at 0.5 h, with oxadiazole 5b demonstrating superior potency to carbamazepine at the 4 h time point [1]. This synthetic entry point is validated by the original Siddiqui et al. study, which establishes 3b as the only aryl variant yielding all three heterocyclic scaffolds with confirmed efficacy at both 0.5 h and 4 h assessment intervals [1].

Therapeutic Index Optimization: CNS Efficacy vs. Neurotoxicity Trade‑Off Studies

Pharmaceutical R&D teams evaluating the therapeutic index of indole‑based CNS agents should use compound 3b as the starting material for parallel synthesis of derivatives 4b, 5b, and 6b, whose neurotoxicity profiles (assessed via rotarod) are distinct from the low‑neurotoxicity subset represented by compounds derived from precursors 3f and 3g [1]. This allows direct side‑by‑side comparison of potent‑efficacy leads (3b‑derived) against low‑neurotoxicity leads (3f/3g‑derived) within the same chemical series, enabling data‑driven candidate selection based on the intended therapeutic indication [1].

In Silico Pharmacophore Modeling with Experimentally Validated Input Data

Computational chemists constructing anticonvulsant pharmacophore models can use compound 3b as a structurally characterized, experimentally validated chemical entry whose cyclized products (4b, 5b, 6b) have defined in vivo activity states in the MES model [1]. The ortho‑methyl substituent provides a steric descriptor that influences the 3D conformation of downstream heterocycles, and the published efficacy ranking (5b > carbamazepine at 4 h; 4b and 6b comparable to reference drugs at 0.5 h) furnishes quantitative input for QSAR model training and virtual screening campaigns [1].

Custom Heterocycle Library Synthesis for Academic–Industrial Collaboration Programs

Medicinal chemistry core facilities and CROs engaged in collaborative CNS drug discovery projects should stock compound 3b as a key reagent for generating three distinct heterocyclic scaffolds (1,2,4‑triazole‑3‑thiones, 1,3,4‑oxadiazol‑2‑amines, and 1,3,4‑thiadiazol‑2‑amines) from a single precursor, following the published protocol of Siddiqui et al. [1]. This precursor‑to‑library strategy maximizes chemical diversity while minimizing procurement complexity, and the ortho‑tolyl substitution consistently yields active anticonvulsant products, streamlining the screening workflow [1].

Quote Request

Request a Quote for 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.